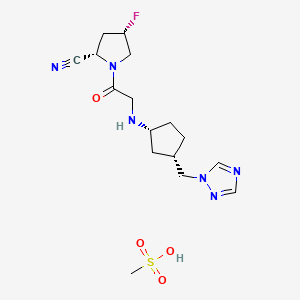

Melogliptin mesylate

Description

Melogliptin mesylate is a dipeptidyl peptidase-IV (DPP-IV) inhibitor developed for the treatment of type 2 diabetes mellitus. It functions by prolonging the activity of incretin hormones (e.g., GLP-1 and GIP), which enhance glucose-dependent insulin secretion and suppress glucagon release . Clinical trials have demonstrated its efficacy in reducing HbA1c levels by 0.6–1.2% compared to placebo, with a favorable safety profile and minimal risk of hypoglycemia . This compound is typically administered orally in doses ranging from 10 mg to 300 mg, formulated with compatible excipients such as mannitol or dicalcium phosphate anhydrous to ensure stability .

A critical challenge in its formulation is its incompatibility with common pharmaceutical excipients like lactose monohydrate, povidone, and tartaric acid, which accelerate degradation under storage conditions (40°C, 75% relative humidity). For instance, co-formulation with lactose monohydrate increased impurity levels to 0.79% w/w within 4 weeks, exceeding the acceptable threshold of 0.5% w/w .

Properties

CAS No. |

869368-93-4 |

|---|---|

Molecular Formula |

C16H25FN6O4S |

Molecular Weight |

416.5 g/mol |

IUPAC Name |

(2S,4S)-4-fluoro-1-[2-[[(1R,3S)-3-(1,2,4-triazol-1-ylmethyl)cyclopentyl]amino]acetyl]pyrrolidine-2-carbonitrile;methanesulfonic acid |

InChI |

InChI=1S/C15H21FN6O.CH4O3S/c16-12-4-14(5-17)22(8-12)15(23)6-19-13-2-1-11(3-13)7-21-10-18-9-20-21;1-5(2,3)4/h9-14,19H,1-4,6-8H2;1H3,(H,2,3,4)/t11-,12-,13+,14-;/m0./s1 |

InChI Key |

IAWFHPXSNMKWIL-QVYXHAGSSA-N |

Isomeric SMILES |

CS(=O)(=O)O.C1C[C@H](C[C@H]1CN2C=NC=N2)NCC(=O)N3C[C@H](C[C@H]3C#N)F |

Canonical SMILES |

CS(=O)(=O)O.C1CC(CC1CN2C=NC=N2)NCC(=O)N3CC(CC3C#N)F |

Origin of Product |

United States |

Preparation Methods

Chemical and Pharmaceutical Context

Melogliptin mesylate is the methanesulfonate salt of Melogliptin, chemically described as (1R,3S)-N-(2-((2S,4S)-2-ethynyl-4-fluoropyrrolidin-1-yl)-2-oxoethyl)-3-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanamine methanesulfonate, with a molecular weight of approximately 416.5 g/mol. The mesylate salt form enhances solubility and bioavailability, critical for oral administration.

Preparation Methods of this compound

Synthesis of Melogliptin Core and Salt Formation

The synthesis of this compound typically involves multi-step organic synthesis to construct the core structure, followed by salt formation with methanesulfonic acid. Although detailed synthetic routes are proprietary and complex, the key step includes the formation of the pyrrolidine and cyclopentyl moieties functionalized with triazolylmethyl groups, followed by mesylate salt formation to improve physicochemical properties.

Pharmaceutical Composition Preparation

The preparation of this compound pharmaceutical compositions involves several unit operations, including granulation, blending, lubrication, compression, and coating. The process is designed to ensure stability, bioavailability, and manufacturability.

Granulation and Compaction

- This compound is compacted using a roller compactor to form compacts.

- The compacts are passed through ASTM Sieve #20 to obtain granules.

- Granules are lubricated by blending with excipients such as stearic acid, talc, or silicified microcrystalline cellulose (MCC).

- Lubricated granules are compressed into tablets using rotary compression machines.

Excipients Compatibility and Selection

Pharmaceutically acceptable excipients compatible with this compound include mannitol, starch, xylitol, maltodextrin, hydroxypropyl methylcellulose, microcrystalline cellulose, dicalcium phosphate anhydrous, glyceryl behenate, triethyl citrate, polyethylene glycol, croscarmellose sodium, stearic acid, talc, magnesium stearate, and others.

Incompatible excipients can lead to impurity formation, notably 7-fluoro-1-imino-2-[3-(1H-1,2,4-triazol-1-ylmethyl)cyclopentyl] hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one mesylate ("impurity A"), which is minimized by careful excipient selection.

Tablet Coating

Process Flow Summary

| Step | Description |

|---|---|

| 1. Active Ingredient Preparation | Synthesis of Melogliptin core and formation of mesylate salt |

| 2. Roller Compaction | Compaction of this compound to form compacts |

| 3. Granulation | Passing compacts through ASTM Sieve #20 to obtain granules |

| 4. Lubrication | Blending granules with lubricants such as stearic acid, talc, or silicified MCC |

| 5. Compression | Compression of lubricated granules into tablets |

| 6. Coating | Application of film coating using Opadry dispersions and optional seal-coating with HPMC |

Impurity Control and Analytical Methods

- Impurity A is formed under certain conditions, such as heating at 150-160 °C for 3-4 hours, which is controlled by process parameters.

- Analytical methods include reversed-phase gradient and isocratic HPLC using C18 columns for assay and impurity profiling.

- Mobile phases typically consist of buffers (e.g., dipotassium hydrogen phosphate adjusted to pH 7.5) and methanol mixtures.

- System suitability tests ensure assay accuracy and reproducibility.

Research Findings and Optimization

- The roller compaction method provides granules with good flow and compressibility, suitable for direct compression or dry granulation.

- Lubricant choice affects tablet hardness and dissolution; stearic acid and talc are commonly used.

- Coating improves tablet stability and patient compliance.

- The process avoids excipients that induce impurity formation, ensuring product purity and safety.

- The manufacturing process is scalable and reproducible, suitable for commercial production.

Comparative Notes on Preparation

| Aspect | This compound Preparation | Notes |

|---|---|---|

| Core Synthesis | Multi-step organic synthesis with chiral centers | Proprietary, complex |

| Salt Formation | Reaction with methanesulfonic acid | Enhances solubility and stability |

| Granulation | Roller compaction followed by sieving | Produces uniform granules |

| Lubrication | Stearic acid, talc, silicified MCC | Prevents sticking, improves flow |

| Compression | Rotary compression machines | Produces tablets with desired hardness |

| Coating | Opadry dispersions, HPMC seal-coating | Enhances stability and appearance |

| Impurity Control | Avoid incompatible excipients, control heating conditions | Minimizes impurity A formation |

| Analytical Techniques | Reversed-phase HPLC with C18 column | Ensures assay accuracy and impurity detection |

Chemical Reactions Analysis

Types of Reactions

Melogliptin mesylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound.

Scientific Research Applications

Clinical Trials and Efficacy Studies

Melogliptin mesylate has been investigated in various clinical trials to assess its safety, tolerability, and efficacy. A notable study was a 12-week randomized, double-blind, placebo-controlled trial aimed at evaluating its effects on patients with type 2 diabetes mellitus. This trial demonstrated significant improvements in glycemic control compared to placebo, with reductions in hemoglobin A1c levels and fasting plasma glucose concentrations .

| Study Design | Duration | Population | Key Findings |

|---|---|---|---|

| Randomized, double-blind, placebo-controlled | 12 weeks | Patients with type 2 diabetes | Significant reduction in hemoglobin A1c levels |

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies have shown that melogliptin is absorbed rapidly and reaches peak plasma concentrations within a few hours post-administration. Its half-life supports once-daily dosing, making it convenient for patients. Pharmacodynamic assessments indicate that melogliptin effectively inhibits DPP-4 activity for up to 24 hours after administration .

Combination Therapy

Research has explored the efficacy of melogliptin when used in combination with other antidiabetic agents such as metformin and sulfonylureas. Studies suggest that combination therapy can lead to enhanced glycemic control beyond what is achievable with monotherapy alone. For instance, one study indicated that combining melogliptin with metformin resulted in greater reductions in fasting blood glucose levels compared to either drug alone .

Case Studies

Several case studies have documented the real-world applications of this compound in clinical settings:

- Case Study 1: A patient with poorly controlled type 2 diabetes on metformin monotherapy was switched to a combination of metformin and melogliptin. Over six months, the patient achieved a reduction in hemoglobin A1c from 8.5% to 6.9%, demonstrating the efficacy of the combination therapy.

- Case Study 2: In another instance, a cohort of elderly patients with type 2 diabetes showed improved postprandial glucose levels when treated with melogliptin compared to those receiving standard care without DPP-4 inhibitors.

Safety Profile

The safety profile of this compound has been evaluated across multiple studies. Common adverse effects reported include gastrointestinal disturbances such as nausea and diarrhea; however, these are generally mild and transient. Serious adverse events are rare but must be monitored during treatment .

Mechanism of Action

Melogliptin mesylate exerts its effects by inhibiting the enzyme dipeptidyl peptidase 4 (DPP-4). DPP-4 normally degrades incretin hormones such as glucose-dependent insulinotropic polypeptide and glucagon-like peptide 1. By inhibiting DPP-4, this compound increases the levels of these incretin hormones, which enhance insulin secretion and decrease glucagon levels. This leads to improved glycemic control in patients with type 2 diabetes mellitus .

Comparison with Similar Compounds

Comparison with Similar Mesylate Compounds

Melogliptin mesylate belongs to a broader class of mesylate salts, which are widely used to enhance solubility and bioavailability. Below is a detailed comparison with structurally or functionally related mesylate compounds:

Pharmacological Class and Therapeutic Use

| Compound | Pharmacological Class | Primary Indication | Mechanism of Action |

|---|---|---|---|

| This compound | DPP-IV inhibitor | Type 2 diabetes | Inhibits DPP-IV, prolonging incretin activity |

| Imatinib mesylate | Tyrosine kinase inhibitor | Chronic myeloid leukemia (CML) | Binds to BCR-ABL kinase, inhibiting signaling |

| Camostat mesylate | Serine protease inhibitor | COVID-19, pancreatitis | Inhibits TMPRSS2, blocking viral entry |

| Nelfinavir mesylate | HIV-1 protease inhibitor | HIV/AIDS, Kaposi’s sarcoma | Inhibits viral protease, preventing maturation |

| Cetyl tranexamate mesylate | Skin-lightening agent | Hyperpigmentation | Inhibits melanin synthesis via tyrosinase |

Stability and Formulation Challenges

Research Findings and Key Differentiators

- Selectivity : this compound exhibits high selectivity for DPP-IV over related proteases (e.g., DPP-8/9), minimizing off-target effects . In contrast, camostat mesylate inhibits multiple serine proteases (e.g., TMPRSS2, trypsin), broadening its therapeutic scope but increasing toxicity risks .

- Formulation Innovation: Unlike imatinib mesylate, which is compatible with standard excipients, melogliptin requires specialized formulation to avoid degradation, increasing production complexity .

- However, its excipient compatibility data provide a unique regulatory advantage in drug development .

Q & A

Q. How to integrate multi-omics data (e.g., transcriptomics, proteomics) in this compound mechanism studies?

- Methodological Answer : Use bioinformatics pipelines (e.g., Ingenuity Pathway Analysis) to identify enriched pathways. Validate hypotheses with functional assays (e.g., siRNA knockdown). Ensure data reproducibility by depositing datasets in public repositories (e.g., GEO or PRIDE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.